

The chemical structure and properties of NP10679

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An In-depth Technical Guide to **NP10679**: A pH-Sensitive GluN2B-Selective NMDA Receptor Inhibitor

Introduction

NP10679 is a novel, clinical-stage small molecule being developed as a neuroprotective agent for acute brain injuries such as ischemic stroke and subarachnoid hemorrhage (SAH).[1][2] It functions as a potent and selective negative allosteric modulator of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor.[1][3] A key and innovative feature of **NP10679** is its context-dependent activity; its inhibitory potency is significantly enhanced in acidic environments, a hallmark of ischemic tissue.[1][4] This pH-sensitivity allows for targeted action in damaged brain regions while minimizing interference with normal NMDA receptor function in healthy tissue, thereby reducing the on-target adverse effects that have limited previous NMDA antagonists.[1][5] Preclinical studies have demonstrated its efficacy in reducing ischemic damage, and Phase 1 clinical trials have shown it to be well-tolerated with a pharmacokinetic profile suitable for once-daily dosing.[1][4]

Chemical Structure and Properties

NP10679, chemically known as (R)-6-(2-Hydroxy-3-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)propoxy)-3,4-dihydroquinolin-2(1H)-one, is a piperazine derivative.[6][7] Its fundamental chemical and physical properties are summarized below.



Property	Value	Reference
Chemical Formula	C23H26F3N3O3	[6]
Molecular Weight	449.5 g/mol	[6]
Formal Name	(R)-6-(2-Hydroxy-3-(4-(4- (trifluoromethyl)phenyl)piperazi n-1-yl)propoxy)-3,4- dihydroquinolin-2(1H)-one	[7]
Purity	98.40%	[8]

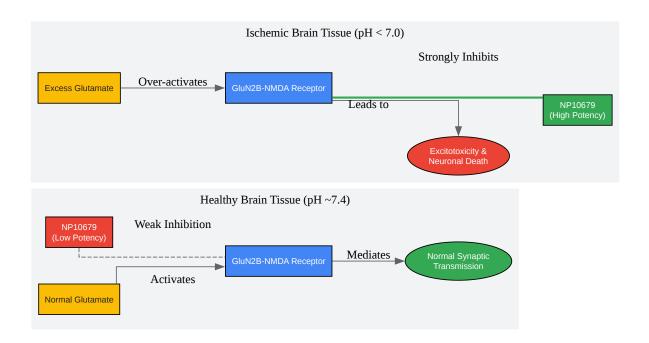
Mechanism of Action

NP10679 is a selective, non-competitive antagonist (negative allosteric modulator) of NMDA receptors that contain the GluN2B subunit.[1][5] NMDA receptors are glutamate-gated ion channels crucial for synaptic plasticity, but their overactivation by excessive glutamate release during ischemic events leads to excitotoxicity and neuronal death.[2][5]

The therapeutic strategy of **NP10679** is based on two key principles:

- Subunit Selectivity: It specifically targets GluN2B-containing NMDA receptors, which are
 often implicated in pathological excitotoxic processes, with over 100,000-fold selectivity over
 other GluN2 subtypes (A, C, D).[5][6]
- pH-Dependent Inhibition: In ischemic brain regions, anaerobic metabolism causes localized tissue acidosis, lowering the extracellular pH.[5] **NP10679**'s potency is approximately 6-fold greater at an acidic pH of 6.9 compared to the physiological pH of 7.6.[4][6] This allows the drug to exert its maximum inhibitory effect precisely in the areas of injury (the ischemic penumbra) while having minimal impact on healthy brain tissue, thus improving its therapeutic window.[1][4]





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Fig. 1: pH-dependent mechanism of NP10679.

Pharmacological and Pharmacokinetic Profile In Vitro Activity

NP10679 exhibits high affinity for the GluN2B receptor subunit and also interacts with other receptors, though at significantly lower potencies.[6][8]

Table 1: In Vitro Inhibitory Activity of NP10679



Target	Assay Condition	IC ₅₀	Reference
GluN2B NMDA Receptor	рН 6.9	23 nM	[8]
GluN2B NMDA Receptor	рН 7.6	142 nM	[8]
Histamine H1 Receptor	-	73 nM	[6][8]
hERG Channel	-	620 nM	[6][8]
5-HT2A Receptor	-	1.71 μΜ	[8]
α _{1a} Adrenergic Receptor	-	0.154 μΜ	[8]

| Human Liver CYP Enzymes | - | > 10 μ M |[6] |

Table 2: Binding Affinity (Ki) of NP10679 for Various Receptors

Target	Кі (μΜ)	Reference
5-HT ₁ D	2.29	[8]
5-HT ₂ A	0.638	[8]
5-HT₂B	1.92	[8]
α ₁ A Adrenergic Receptor	0.603	[8]
α ₁ B Adrenergic Receptor	1.92	[8]
α ₁ D Adrenergic Receptor	0.495	[8]
α₂C Adrenergic Receptor	3.09	[8]
Histamine H1 Receptor	0.040	[8]

| Serotonin Transporter (SERT)| 0.135 |[8] |



Pharmacokinetic Properties

Pharmacokinetic studies in both preclinical models and human clinical trials have demonstrated that **NP10679** possesses drug-like properties suitable for clinical development.[6]

Table 3: Pharmacokinetic Parameters of NP10679

Parameter	Species	Value	Reference
Half-Life (t ₁ / ₂)	Human	~20 hours	[1][6]
Oral Bioavailability (F%)	Mouse	76%	[6][7]
Plasma Protein Binding	Mouse, Rat, Dog, Human	97.4 - 99.0%	[6]
Brain to Plasma Ratio	Mouse (at steady state)	1.3 - 2.6	[6][7]
Dose Proportionality	Human	Linear	[6][7]

| Metabolism | - | Reversible, weak inhibitor of human liver CYP enzymes |[6][8] |

Preclinical Efficacy

The neuroprotective effects of **NP10679** have been evaluated in a well-established animal model of ischemic stroke.

Table 4: In Vivo Efficacy of NP10679

Model Species	Administrat ion	Effect	ED ₅₀	Reference
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| Transient Middle Cerebral Artery Occlusion (MCAo) | Mouse | Intraperitoneal (i.p.) | Dosedependent reduction in infarct volume | 1 mg/kg |[4][8] |

Experimental Protocols

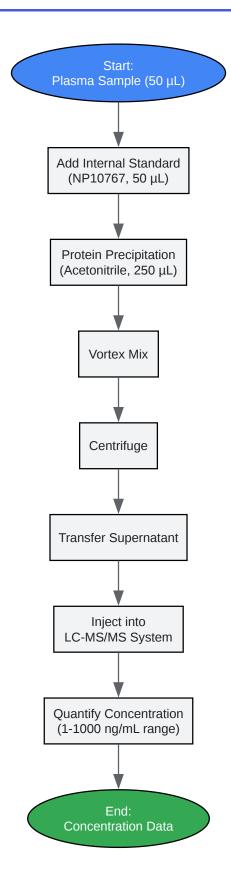


Protocol: Quantification of NP10679 in Human Plasma

This protocol describes the validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay used to quantify **NP10679** concentrations in plasma samples from clinical trials. [6]

- Sample Preparation:
 - Aliquot 50 µL of quality control, standard, or subject plasma sample into a clean tube.
 - \circ Add 50 µL of the internal standard working solution (NP10767, a close structural analog, at 50 ng/mL in methanol).
 - Add 250 μL of acetonitrile to precipitate plasma proteins.
 - Vortex mix the samples to ensure complete protein precipitation.
 - Centrifuge to pellet the precipitate.
 - Transfer the supernatant to an appropriate vial for analysis.
- LC-MS/MS Analysis:
 - Inject the prepared supernatant into the LC-MS/MS system.
 - Perform chromatographic separation to isolate NP10679 and the internal standard from other matrix components.
 - Detect and quantify the analytes using mass spectrometry in multiple reaction monitoring (MRM) mode.
- Quantification:
 - Construct a calibration curve by plotting the peak area ratio of NP10679 to the internal standard against the concentration of the standards.
 - Determine the concentration of NP10679 in the test samples by interpolating their peak area ratios from the calibration curve. The validated detection range is 1–1000 ng/mL.[6]





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Fig. 2: Workflow for **NP10679** quantification.



Protocol: Murine Middle Cerebral Artery Occlusion (MCAo) Model

This protocol details the preclinical model used to assess the neuroprotective efficacy of **NP10679** against ischemic brain injury.[4]

- · Animals and Blinding:
 - Use adult male mice of an appropriate strain.
 - Randomize animals into treatment groups (vehicle or NP10679 at various doses).
 - The investigators must be blinded to the treatment allocation from the time of surgery through the final data analysis to prevent bias.[4]
- Drug Administration:
 - Administer the assigned treatment (e.g., NP10679 at 2, 5, or 10 mg/kg, or vehicle) via intraperitoneal (i.p.) injection 15 minutes prior to the induction of ischemia.[4][8]
- Surgical Procedure (Transient MCAo):
 - Anesthetize the mouse using a suitable anesthetic agent.
 - Make a midline cervical incision to expose the common carotid artery.
 - Introduce a filament into the internal carotid artery and advance it to occlude the origin of the middle cerebral artery (MCA).
 - Maintain the occlusion for a period of 60 minutes to induce transient focal ischemia.
 - After 60 minutes, withdraw the filament to allow for reperfusion of the ischemic territory.
 - Suture the incision and allow the animal to recover.
- Endpoint Measurement:
 - 24 hours after the MCAo procedure, euthanize the animals.[4]

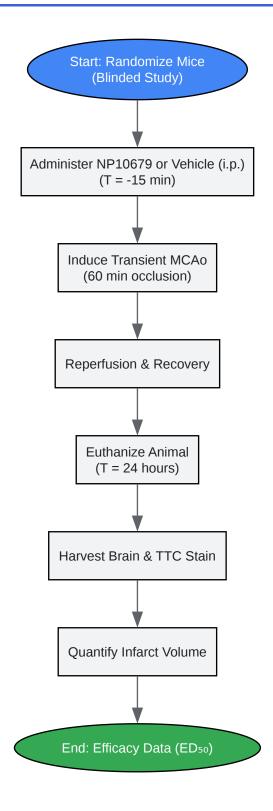
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- Harvest the brains and section them into coronal slices.
- Stain the sections with a viability stain (e.g., 2,3,5-triphenyltetrazolium chloride, TTC),
 which stains viable tissue red and leaves the infarcted (damaged) tissue unstained (white).
- Quantify the infarct volume using image analysis software.
- Data Analysis:
 - Compare the infarct volumes between the vehicle-treated and NP10679-treated groups to determine the neuroprotective effect.
 - Calculate the ED₅₀ (the dose that produces 50% of the maximal effect) from the dose-response curve.





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